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Compound of Interest

Compound Name: 6-Chloro-3H-isobenzofuran-1-one

Cat. No.: B177630 Get Quote

An In-depth Technical Guide to 6-Chloro-3H-
isobenzofuran-1-one
Introduction: Unveiling a Versatile Heterocyclic
Building Block
In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic

compounds form the bedrock of innovation. Among these, the isobenzofuranone scaffold,

commonly known as a phthalide, represents a privileged structure due to its inherent reactivity

and prevalence in both natural products and synthetic molecules. This guide provides a

comprehensive technical overview of 6-Chloro-3H-isobenzofuran-1-one, a halogenated

derivative of this important class.

6-Chloro-3H-isobenzofuran-1-one serves as a crucial intermediate, bridging aromaticity with

the reactivity of a γ-lactone. The presence of a chlorine atom on the benzene ring not only

modulates the electronic properties of the molecule but also provides a versatile synthetic

handle for further elaboration. This dual functionality makes it a compound of significant interest

for researchers in drug discovery and materials science, where precise molecular architecture

is paramount. This document will delve into its core physical and chemical properties,

spectroscopic signature, synthetic considerations, and its emerging role in the development of

novel bioactive agents.

Core Molecular Identity and Structural Framework

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b177630?utm_src=pdf-interest
https://www.benchchem.com/product/b177630?utm_src=pdf-body
https://www.benchchem.com/product/b177630?utm_src=pdf-body
https://www.benchchem.com/product/b177630?utm_src=pdf-body
https://www.benchchem.com/product/b177630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The foundational step in understanding any chemical entity is to establish its precise identity

and structure. 6-Chloro-3H-isobenzofuran-1-one is a bicyclic organic compound featuring a

benzene ring fused to a furanone ring.

Identifier Value

IUPAC Name 6-chloro-2-benzofuran-1(3H)-one

Synonyms
6-chloroisobenzofuran-1(3H)-one, 6-chloro-1,3-

dihydro-2-benzofuran-1-one, 6-chlorophthalide

CAS Number 19641-29-3[1]

Molecular Formula C₈H₅ClO₂[1][2]

Molecular Weight 168.58 g/mol [1][2]

InChI Key NUAVXUHBPNMQEV-UHFFFAOYSA-N

The molecule's architecture is defined by the lactone functionality within the five-membered

furanone ring, which is susceptible to nucleophilic attack, and the chlorinated aromatic ring,

which can participate in various substitution and coupling reactions.

Physicochemical Properties and Handling
The physical state and solubility profile of a compound are critical parameters that dictate its

handling, storage, and application in experimental workflows. 6-Chloro-3H-isobenzofuran-1-
one is typically a solid at room temperature.

Table of Physical Properties:

Property Value Source

Appearance
White to off-white
powder/solid

[1]

Melting Point 112 °C [1]

Boiling Point (Predicted) 348.3 ± 42.0 °C [1]
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| Density (Predicted) | 1.428 ± 0.06 g/cm³ |[1] |

Solubility and Storage
The presence of the polar lactone group and the nonpolar chlorinated benzene ring gives the

molecule a mixed-polarity character. While specific solubility data is not extensively published,

isobenzofuranone derivatives generally exhibit good solubility in polar organic solvents like

tetrahydrofuran (THF), ethyl acetate, and dichloromethane, with limited solubility in nonpolar

solvents and water.

For maintaining chemical integrity, proper storage is essential. The compound should be stored

in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

Spectroscopic Characterization: The Molecular
Fingerprint
Structural elucidation and purity assessment rely heavily on a combination of spectroscopic

techniques. The following sections detail the expected spectral signatures for 6-Chloro-3H-
isobenzofuran-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methylene protons of the lactone ring. The aromatic protons will appear in

the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns and coupling

constants providing information about the substitution on the benzene ring. The two protons

at the C-3 position of the furanone ring are diastereotopic and would likely appear as a

singlet around δ 5.0-5.5 ppm.

¹³C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon

environments. A key signal will be the carbonyl carbon of the lactone, which is expected to

resonate significantly downfield (δ 165-175 ppm).[3] Aromatic carbons will appear in the δ

120-150 ppm range, while the methylene carbon (C-3) will be found further upfield.

Infrared (IR) Spectroscopy
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IR spectroscopy is particularly useful for identifying key functional groups. The most prominent

feature in the IR spectrum of 6-Chloro-3H-isobenzofuran-1-one will be a strong, sharp

absorption band corresponding to the C=O stretch of the γ-lactone ring, typically appearing in

the range of 1750-1780 cm⁻¹. Additional bands will be observed for the aromatic C=C

stretching (around 1600 cm⁻¹ and 1475 cm⁻¹) and the C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 168,

corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one

chlorine atom ([M]⁺ to [M+2]⁺ ratio of approximately 3:1) would also be expected.

Workflow for Structural Elucidation
The following diagram illustrates a generalized workflow for confirming the structure of a

synthesized batch of 6-Chloro-3H-isobenzofuran-1-one, integrating the primary spectroscopic

methods.
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Caption: Workflow for structural verification.
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Chemical Reactivity and Synthetic Utility
The chemical behavior of 6-Chloro-3H-isobenzofuran-1-one is dominated by the interplay

between its lactone and chlorinated aromatic moieties.

Lactone Ring Opening: The ester linkage within the lactone is the most reactive site. It can

be readily cleaved by nucleophiles such as hydroxides, alkoxides, or amines, leading to ring-

opened products. This reactivity is fundamental to its use as a precursor for 2-substituted

benzoic acid derivatives.

Aromatic Ring Chemistry: The chlorine atom deactivates the benzene ring towards

electrophilic aromatic substitution but acts as an ortho-, para- director. More significantly in

modern synthesis, the C-Cl bond serves as a reactive site for transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the

introduction of a wide array of substituents at the 6-position. This capability is invaluable for

building molecular complexity in drug discovery programs.

Representative Synthesis Protocol
While numerous methods exist for the synthesis of phthalides, a common approach involves

the reduction of a corresponding 2-acylbenzoic acid derivative. The following is a generalized,

representative protocol for the synthesis of a substituted phthalide, which can be adapted for 6-
Chloro-3H-isobenzofuran-1-one starting from 4-chloro-2-formylbenzoic acid.

Protocol: Reductive Cyclization to form 6-Chlorophthalide

Reaction Setup: To a solution of 4-chloro-2-formylbenzoic acid (1.0 eq) in a suitable solvent

such as methanol or ethanol, add a reducing agent like sodium borohydride (NaBH₄) (1.1-1.5

eq) portion-wise at 0 °C.

Execution: Stir the reaction mixture at room temperature and monitor its progress using Thin

Layer Chromatography (TLC). The reaction typically completes within 1-3 hours.

Workup: Once the starting material is consumed, carefully quench the reaction by adding

dilute hydrochloric acid (1M HCl) until the pH is acidic. This will also facilitate the

lactonization (cyclization) to form the phthalide ring.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel to yield the pure 6-Chloro-3H-isobenzofuran-1-one.

Synthesis and Purification Workflow Diagram

4-Chloro-2-formylbenzoic
Acid + NaBH₄
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Caption: General synthetic workflow.

Applications in Drug Discovery and Research
The isobenzofuran-1(3H)-one core is a key pharmacophore in several areas of medicinal

chemistry. Derivatives have been explored for a range of biological activities.

Enzyme Inhibition: Substituted isobenzofuranones have been designed and synthesized as

inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the

treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4] The

specific substitutions on the phthalide ring are critical for achieving potency and selectivity.

Ion Channel Modulation: More recently, isobenzofuran-1(3H)-one derivatives have been

identified as selective inhibitors of the TREK-1 potassium channel.[5] Inhibition of TREK-1 is

a promising strategy for neuroprotection in conditions such as ischemic stroke.[5]

Synthetic Intermediate: The presence of the chlorine atom makes 6-Chloro-3H-
isobenzofuran-1-one a valuable building block.[6][7] It can be used to synthesize more

complex chlorinated molecules, a strategy widely employed in drug design to enhance

metabolic stability, binding affinity, or cell permeability.[7]
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Safety and Handling Precautions
While a specific, comprehensive toxicology report for 6-Chloro-3H-isobenzofuran-1-one is not

readily available, data from related compounds suggests that it should be handled with care.

Hazards: May cause skin, eye, and respiratory irritation.[8] The hazard code 'Xn' (Harmful)

and risk statement 'R22' (Harmful if swallowed) have been associated with it.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat when handling this compound.[9] Work

should be conducted in a well-ventilated area or a chemical fume hood.[10]

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash hands thoroughly

after handling.[8][10]

Storage and Incompatibilities: Store in a dry place away from heat, sparks, and open flames.

[9] It may be incompatible with strong oxidizing agents.[9]

Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet

(SDS) provided by the supplier before use.

Conclusion
6-Chloro-3H-isobenzofuran-1-one is more than just a simple chlorinated heterocyclic. It is a

strategically valuable molecule that combines the stability of an aromatic system with the

versatile reactivity of a lactone and a halogen handle. Its well-defined physical properties and

spectroscopic signatures make it a reliable component in multi-step syntheses. As research

continues to uncover the therapeutic potential of isobenzofuranone derivatives, the importance

of intermediates like this one will undoubtedly grow, making it a key compound for scientists

and researchers dedicated to advancing the frontiers of chemical and pharmaceutical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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